7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both an imidazole and a pyrazole ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the imidazo[1,2-b]pyrazole core with a prop-2-yn-1-yl halide in the presence of a base such as potassium carbonate.
Azidomethylation: The final step involves the introduction of the azidomethyl group. This can be done by reacting the intermediate compound with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under mild conditions.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazoles depending on the nucleophile used.
Scientific Research Applications
7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in the study of biological systems, particularly in the development of probes for imaging or tracking biological processes.
Mechanism of Action
The mechanism of action of 7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azidomethyl group can also participate in bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
- 7-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
- 7-(iodomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Uniqueness
7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity compared to its halomethyl counterparts. This makes it particularly useful in click chemistry and other bioorthogonal reactions, where the azide group can be selectively targeted.
Properties
IUPAC Name |
7-(azidomethyl)-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c1-2-3-14-4-5-15-9(14)8(7-12-15)6-11-13-10/h1,4-5,7H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCGXUUOKLIAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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